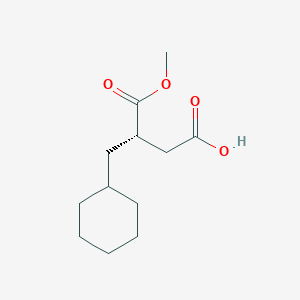
trans-2-Octen-1-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless liquid with a characteristic odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals . The compound is also known by its IUPAC name, (E)-2-Octen-1-ol .
準備方法
Synthetic Routes and Reaction Conditions: trans-2-Octen-1-Ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-octyne . This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of 1-octene . This process involves the use of catalysts such as palladium or rhodium complexes to facilitate the migration of the double bond to the desired position .
化学反応の分析
Types of Reactions: trans-2-Octen-1-Ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: SOCl2, PBr3, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: trans-2-octenal.
Reduction: 2-octanol.
Substitution: Corresponding halides (e.g., 2-octyl chloride, 2-octyl bromide).
科学的研究の応用
trans-2-Octen-1-Ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of trans-2-Octen-1-Ol involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. For example, it can bind to olfactory receptors in insects, influencing their behavior . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
類似化合物との比較
trans-2-Octen-1-Ol can be compared with other similar compounds, such as:
cis-2-Octen-1-Ol: The cis isomer of 2-octen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms around the double bond.
trans-2-Hexen-1-Ol: A shorter-chain analog with similar chemical reactivity but different physical properties and applications.
1-Octen-3-Ol: Another isomer with the hydroxyl group on a different carbon, leading to different reactivity and uses.
Uniqueness: this compound is unique due to its specific double bond configuration and the position of the hydroxyl group, which confer distinct chemical reactivity and physical properties. These characteristics make it valuable in various applications, from flavor and fragrance to chemical synthesis .
特性
CAS番号 |
22104-78-5 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChIキー |
AYQPVPFZWIQERS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCO |
正規SMILES |
CCCCCC=CCO |
密度 |
0.847-0.853 |
物理的記述 |
Clear colourless liquid; Meaty, roasted aroma |
溶解性 |
Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)











